molecular formula C11H21NO2 B1478839 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol CAS No. 2098048-54-3

2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol

Cat. No. B1478839
CAS RN: 2098048-54-3
M. Wt: 199.29 g/mol
InChI Key: DTRRHCSZXCXIFV-UHFFFAOYSA-N
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Description

2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol is a chemical compound with immense potential in scientific research. It is often used as a high-quality reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C11H21NO2 and it has a molecular weight of 199.29 g/mol . The exact structure is not provided in the search results.

Scientific Research Applications

Pharmaceutical Testing

2-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol: is utilized in pharmaceutical testing as a high-quality reference standard . Its purity and structural integrity are crucial for ensuring accurate results in drug development and quality control processes.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features may be explored for its potential bioactivity. Its hydroxymethyl group could be a site for further chemical modifications, leading to the synthesis of new molecules with possible therapeutic effects .

Biotechnology

The compound finds applications in biotechnology research, particularly in the development of novel bioactive molecules. Its complex structure can serve as a scaffold for designing new compounds that can interact with biological systems in specific ways .

Materials Science

In materials science, the compound’s unique chemical structure could be investigated for the synthesis of new polymeric materials or coatings. Its ability to form stable bonds might contribute to the development of materials with enhanced properties .

Environmental Science

This compound could be studied for its environmental impact, particularly in terms of biodegradability and toxicity. Understanding its behavior in different environmental conditions can inform safer practices in its handling and disposal .

Agriculture

The compound’s applications in agriculture could involve research into its effects on plant growth and soil health. Its chemical properties might influence nutrient absorption or act as a precursor to agrochemicals .

Analytical Chemistry

Analytical chemists might use 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol as a standard for calibrating instruments or developing new analytical methods. Its well-defined structure makes it suitable for such applications .

Chemical Synthesis

Finally, in chemical synthesis, this compound can be a valuable intermediate or reagent. Its multifunctional nature allows for a variety of chemical reactions, potentially leading to the creation of a wide range of derivatives .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its potential applications in scientific research suggest that it may have diverse mechanisms of action depending on the context.

The color and form are not specified in the search results .

properties

IUPAC Name

2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-6-5-12-7-10-3-1-2-4-11(10,8-12)9-14/h10,13-14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRRHCSZXCXIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
Reactant of Route 2
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
Reactant of Route 3
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
Reactant of Route 4
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
Reactant of Route 5
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
Reactant of Route 6
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol

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